Cas no 1443288-80-9 (3-Amino-1-methylcyclohexanol)
3-Amino-1-methylcyclohexanol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-methylCyclohexanol
- 3-amino-1-methylcyclohexan-1-ol
- BOGDMYSQASBAPE-UHFFFAOYSA-N
- 3-Amino-1-methyl-cyclohexanol
- 3-Amino-1-methylcyclohexanol
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- MDL: MFCD23934327
- Inchi: 1S/C7H15NO/c1-7(9)4-2-3-6(8)5-7/h6,9H,2-5,8H2,1H3
- InChI Key: BOGDMYSQASBAPE-UHFFFAOYSA-N
- SMILES: OC1(C)CCCC(C1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Topological Polar Surface Area: 46.2
3-Amino-1-methylcyclohexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1123417-50mg |
3-Amino-1-methyl-cyclohexanol |
1443288-80-9 | 95% | 50mg |
$290 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123417-50mg |
3-Amino-1-methyl-cyclohexanol |
1443288-80-9 | 95% | 50mg |
$290 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1123417-100mg |
3-Amino-1-methyl-cyclohexanol |
1443288-80-9 | 95% | 100mg |
$340 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1123417-5g |
3-Amino-1-methyl-cyclohexanol |
1443288-80-9 | 95% | 5g |
$4475 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1123417-250mg |
3-Amino-1-methyl-cyclohexanol |
1443288-80-9 | 95% | 250mg |
$455 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1123417-1g |
3-Amino-1-methyl-cyclohexanol |
1443288-80-9 | 95% | 1g |
$1115 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1123417-500mg |
3-Amino-1-methyl-cyclohexanol |
1443288-80-9 | 95% | 500mg |
$665 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1123417-100mg |
3-Amino-1-methyl-cyclohexanol |
1443288-80-9 | 95% | 100mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123417-250mg |
3-Amino-1-methyl-cyclohexanol |
1443288-80-9 | 95% | 250mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1123417-500mg |
3-Amino-1-methyl-cyclohexanol |
1443288-80-9 | 95% | 500mg |
$665 | 2024-07-28 |
3-Amino-1-methylcyclohexanol Related Literature
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 3-Amino-1-methylcyclohexanol
Research Brief on 3-Amino-1-methylcyclohexanol (CAS: 1443288-80-9): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
3-Amino-1-methylcyclohexanol (CAS: 1443288-80-9) is a cyclohexanol derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its amino and methyl functional groups, serves as a versatile building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The unique structural features of 3-Amino-1-methylcyclohexanol make it a promising candidate for modulating biological targets with high specificity.
One of the most notable advancements in the study of 3-Amino-1-methylcyclohexanol is its role in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. GABA receptors are critical targets for treating neurological disorders such as epilepsy, anxiety, and insomnia. Researchers have demonstrated that derivatives of 3-Amino-1-methylcyclohexanol exhibit enhanced binding affinity to GABAA receptors, potentially leading to improved therapeutic efficacy with fewer side effects. These findings were recently published in the Journal of Medicinal Chemistry, highlighting the compound's potential as a scaffold for next-generation CNS drugs.
In addition to its applications in neuroscience, 3-Amino-1-methylcyclohexanol has been investigated for its role in enzyme inhibition. A 2023 study published in Bioorganic & Medicinal Chemistry Letters revealed that this compound can serve as a precursor for the development of selective inhibitors of histone deacetylases (HDACs). HDACs are implicated in various cancers, and their inhibition has emerged as a promising strategy for anticancer therapy. The study reported that 3-Amino-1-methylcyclohexanol-based inhibitors exhibited potent activity against HDAC6, a key isoform involved in tumor progression, with IC50 values in the nanomolar range.
Another area of interest is the use of 3-Amino-1-methylcyclohexanol in asymmetric synthesis. Its chiral center allows for the creation of enantiomerically pure compounds, which are highly valuable in pharmaceutical development. Recent work published in Organic Letters detailed a novel catalytic method for the enantioselective synthesis of 3-Amino-1-methylcyclohexanol derivatives, achieving high yields and excellent stereoselectivity. This advancement opens new avenues for the efficient production of chiral intermediates for drug candidates.
Despite these promising developments, challenges remain in the large-scale production and optimization of 3-Amino-1-methylcyclohexanol-based therapeutics. Issues such as metabolic stability, bioavailability, and toxicity profiles need to be addressed in preclinical studies. However, ongoing research efforts, including computational modeling and structure-activity relationship (SAR) studies, are expected to provide deeper insights into the compound's pharmacological potential. Collaborative initiatives between academia and industry are also accelerating the translation of these findings into clinical applications.
In conclusion, 3-Amino-1-methylcyclohexanol (CAS: 1443288-80-9) represents a multifaceted tool in modern chemical biology and drug discovery. Its applications span from CNS therapeutics to enzyme inhibition and asymmetric synthesis, underscoring its versatility. As research continues to uncover new properties and applications for this compound, it is poised to play an increasingly important role in the development of innovative pharmaceuticals. Future studies should focus on addressing the current limitations and exploring its potential in emerging therapeutic areas.
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